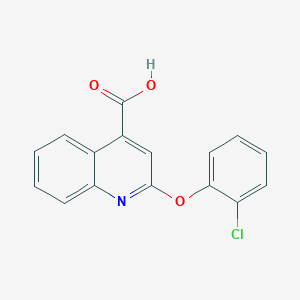

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties . This particular compound features a quinoline core substituted with a 2-chlorophenoxy group at the second position and a carboxylic acid group at the fourth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.

Introduction of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Various nucleophiles (e.g., amines, thiols); typically carried out in polar aprotic solvents under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the 2-chlorophenoxy group.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating infectious diseases due to their enhanced bioactivity.

Case Study:

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli, S. aureus | |

| Compound B | Antifungal | C. albicans |

Agricultural Chemistry

Overview:

In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to sustainable agricultural practices.

Case Study:

Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing environmental impact. The compound's ability to penetrate plant tissues enhances its efficacy as a pesticide .

Material Science

Overview:

The compound is also incorporated into the development of novel materials, including polymers and coatings. These materials often exhibit improved chemical resistance and durability.

Case Study:

Research has focused on creating polymer composites using this compound that demonstrate enhanced mechanical properties and thermal stability. Such materials are valuable in automotive and aerospace applications .

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other substances in complex mixtures. It plays a vital role in quality control across various industries.

Case Study:

A study highlighted the use of this compound in high-performance liquid chromatography (HPLC) for analyzing pharmaceutical products. Its effectiveness in improving detection limits has been documented .

Biochemical Research

Overview:

Biochemically, the compound is employed in studies related to enzyme inhibition and receptor binding, contributing to our understanding of biological processes.

Case Study:

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential as a therapeutic agent in treating metabolic disorders .

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo biosynthesis of pyrimidine . This inhibition can lead to antiproliferative effects on cancer cells and antimicrobial effects on pathogens .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

- 4-Hydroxy-2-quinolones

Uniqueness

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is unique due to the presence of the 2-chlorophenoxy group, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives. This structural feature can influence the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for further research and development .

Activité Biologique

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClO3, with a molecular weight of approximately 248.66 g/mol. The compound features a quinoline ring system substituted with a chlorophenoxy group and a carboxylic acid functional group, which is critical for its biological activity.

1. Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. In a study evaluating various compounds, this compound was tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that this compound showed promising antibacterial effects, particularly against S. aureus with an MIC of 64 μg/mL, outperforming several known antibiotics like ampicillin and gentamycin in some cases .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

2. Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. In vitro studies have shown that it exhibits moderate activity against various fungal strains, although specific MIC values were not as competitive as those observed for bacterial strains.

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

A notable study reported that related quinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound might share similar mechanisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The carboxylic acid group may enhance solubility and facilitate interactions with cellular membranes, while the quinoline moiety can participate in π-π stacking interactions with DNA or proteins involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating infections and cancers:

- Antibacterial Efficacy : A comparative study showed that modified quinoline derivatives exhibited enhanced antibacterial activity against MRSA compared to traditional antibiotics.

- Anticancer Research : Research on quinoline derivatives indicated that they could effectively inhibit the growth of breast cancer cells through apoptosis induction mechanisms.

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNBKFOIZFHRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.